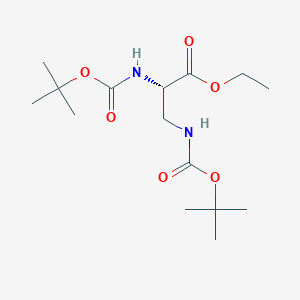
N–(4–Pentynoyl) mannosamine tetraacylated (Ac4ManNAl)
Vue d'ensemble
Description
N–(4–Pentynoyl) mannosamine tetraacylated (Ac4ManNAl) is a natural product derived from the hydrolysis of the sugar N-acetylmannosamine and is the major component of the sugar chain of the glycoprotein N-acetylglucosamine-6-sulfate. Ac4ManNAl is a versatile compound that has been used in a variety of scientific research applications. It is also known as N-acetyl-D-mannosamine tetra-acylated, N-acetyl-D-mannosamine-4-pentynoyl-tetraacetate, and N-acetyl-D-mannosamine-4-pentynoyl-tetraacetyl-L-glucosamine.
Applications De Recherche Scientifique
Metabolic Labeling and Glycoprotein Identification
N-(4-Pentynoyl)mannosamine is used for metabolically labeling sialylated glycoproteins in living animals, facilitating the identification of new biomarkers. This application is significant due to the role of sialic acids in host-pathogen recognition and as markers of embryonic and malignant tissues (Chang et al., 2009).
Biochemical Engineering of Sialic Acid
Synthetic N-acyl-modified D-mannosamines, such as N-(4-Pentynoyl)mannosamine, are metabolized to their respective N-acyl-modified neuraminic acids in vitro and in vivo. These compounds are incorporated into cell surface sialoglycoconjugates, revealing the crucial role of the N-acyl side chain of sialic acids for interaction with viruses and sialylated host cell receptors (Keppler et al., 2001).
Glycosylation Monitoring in Live Cells
Using FTIR spectroscopy, N-(4-Pentynoyl)mannosamine derivatives like tetraacetylated N-Azidoacetyl-D-Mannosamine (Ac4ManNAz) are used to monitor glycan metabolism in living cells. This method is quantitative and can be used for studying glycosylation and cell signaling (Phelan et al., 2020).
Sialic Acid Biosynthesis in Different Rat Organs
In rat studies, synthetic N-propanoyl precursors of N-(4-Pentynoyl)mannosamine have shown to modify the N-acyl moiety of neuraminic acid in vivo, demonstrating the potential for in vivo modification of sialic acids (Kayser et al., 1992).
Metabolic Glycoengineering
Metabolic glycoengineering experiments use short-chain fatty acid (SCFA)-hexosamine monosaccharide hybrid molecules, including N-(4-Pentynoyl)mannosamine derivatives. These compounds have been shown to separate metabolic flux from cytotoxicity and suppress the expression of cancer markers like MUC1 (Aich et al., 2008).
Magnetic Resonance Imaging of Macrophages
N-(4-Pentynoyl)mannosamine derivatives have been used to synthesize targetable copolymers for enhanced magnetic resonance imaging (MRI) of macrophages, showing potential for clinical MR imaging of macrophage-mediated malignancies (Zarabi et al., 2006).
Sialic Acid Metabolic Engineering for Neuroblastoma Therapy
Metabolic engineering using N-(4-Pentynoyl)mannosamine derivatives has been proposed as a strategy to reduce neuroblastoma progression and metastasis, increasing sensitivity to radiation and chemotherapeutics (Gnanapragassam et al., 2014).
Propriétés
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16+,17-,18-,19?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQGPKRSTUNAT-APCIHPPFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)







![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)